1-Boc-7-bromo-3-cyanoacetylindole
Overview
Description
1-Boc-7-bromo-3-cyanoacetylindole is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical research. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a bromine atom at the 7th position, and a cyanoacetyl group at the 3rd position of the indole ring. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-Boc-7-bromo-3-cyanoacetylindole typically involves several steps:
Starting Material: The synthesis begins with an indole derivative, which is then subjected to bromination to introduce the bromine atom at the 7th position.
Protection: The indole nitrogen is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions.
Cyanoacetylation: The cyanoacetyl group is introduced at the 3rd position through a reaction with cyanoacetic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-7-bromo-3-cyanoacetylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-7-bromo-3-cyanoacetylindole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-7-bromo-3-cyanoacetylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyanoacetyl group may participate in nucleophilic addition reactions, while the Boc group provides stability and selectivity during chemical transformations.
Comparison with Similar Compounds
1-Boc-7-bromo-3-cyanoacetylindole can be compared with other indole derivatives, such as:
1-Boc-6-bromo-3-cyanoacetylindole: Similar structure but with the bromine atom at the 6th position.
1-Boc-7-chloro-3-cyanoacetylindole: Similar structure but with a chlorine atom instead of bromine.
1-Boc-7-bromo-3-acetylindole: Similar structure but with an acetyl group instead of cyanoacetyl.
Properties
IUPAC Name |
tert-butyl 7-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-11(13(20)7-8-18)10-5-4-6-12(17)14(10)19/h4-6,9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODUGJFQXXDQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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